2-(2-bromophenyl)-5-methyl-1H-benzimidazole
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Overview
Description
2-(2-Bromophenyl)-5-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole. The presence of a bromine atom and a methyl group on the benzimidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole typically involves the reaction of 2-bromoaniline with 4-methyl-1,2-phenylenediamine under acidic conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-5-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the benzimidazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and
Properties
IUPAC Name |
2-(2-bromophenyl)-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRSMBWSHHCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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